![molecular formula C11H13N3O3S B2439271 7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898412-38-9](/img/structure/B2439271.png)
7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
“7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a chemical compound . It’s a derivative of thiazolopyrimidine . The compound is of interest as a starting material for the synthesis of new, potentially biologically active derivatives .
Synthesis Analysis
The synthesis of thiazolopyrimidine derivatives, which includes “7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide”, is often carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures . A specific synthesis method for this compound is not available in the retrieved data.Scientific Research Applications
- HPTPC derivatives have demonstrated high antitumor activity . Researchers have explored their potential as scaffolds for designing new anticancer drugs. The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine makes it an attractive candidate for binding to biological targets.
- HPTPC derivatives exhibit antibacterial properties . Their active methylene group (C2H2) allows for functionalization, making them promising for developing novel antibacterial agents.
- Studies have shown that HPTPC derivatives possess anti-inflammatory activity . These compounds may serve as leads for developing anti-inflammatory drugs.
- The thiazolo[3,2-a]pyrimidine moiety can be readily modified by introducing new binding sites. This flexibility is crucial for optimizing ligand-receptor interactions in drug design .
- Researchers have explored the use of HPTPC derivatives to effectively bind to biological targets. Their unique structure provides opportunities for designing molecules with specific binding properties .
- Beyond their biological applications, derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, offer significant synthetic potential. They can serve as versatile building blocks for creating diverse chemical compounds .
Anticancer Properties
Antibacterial Activity
Anti-Inflammatory Effects
Drug Design and Optimization
Biological Target Binding
Synthetic Potential
properties
IUPAC Name |
7-hydroxy-3-methyl-5-oxo-N-propyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-3-4-12-8(15)7-9(16)13-11-14(10(7)17)6(2)5-18-11/h5,16H,3-4H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWNKSLORNJMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N=C2N(C1=O)C(=CS2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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